N'-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide
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Overview
Description
N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide is a compound that features a chromone ring connected to a benzohydrazide moiety. This compound has garnered interest due to its potential biological activities, including anticancer and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-oxo-4H-chromene-3-carbaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:
4-oxo-4H-chromene-3-carbaldehyde+benzohydrazide→N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide
Industrial Production Methods
While specific industrial production methods for N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It can react with phosphorus reagents to form novel phosphorus-containing heterocycles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Phosphonic Acid and Esters: Used in the formation of phosphorus-containing heterocycles.
Phosphorus Sulfides and Halides: Employed in various substitution reactions.
Major Products
- 1,4,5,2-Oxadiazaphosphinines
- 1,3,2-Benzoxazaphosphinines
- α-Hydrazinophosphonic Acid
Scientific Research Applications
N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide has been explored for various scientific research applications:
- Anticancer Activity : The compound has shown potential anticancer activity against several cancer cell lines, including MCF-7 breast cancer cells .
- Enzyme Inhibition : It has been studied as an inhibitor of cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase, which is a target for controlling harmful algal blooms .
- Phosphorus Heterocycles Synthesis : The compound is used as a precursor in the synthesis of novel phosphorus-containing heterocycles with potential biological activities .
Mechanism of Action
The mechanism of action of N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets:
- VEGF Inhibition : The compound has been shown to inhibit the expression of Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis in cancer .
- Enzyme Binding : It binds to the active site of cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase, inhibiting its activity and thereby controlling algal growth .
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,2-Oxadiazaphosphinines
- 1,3,2-Benzoxazaphosphinines
- α-Hydrazinophosphonic Acid
Uniqueness
N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide stands out due to its dual functionality, combining the chromone ring’s biological activity with the benzohydrazide moiety’s reactivity. This unique structure allows it to participate in diverse chemical reactions and exhibit multiple biological activities.
Properties
Molecular Formula |
C17H12N2O3 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-[(4-oxochromen-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H12N2O3/c20-16-13(11-22-15-9-5-4-8-14(15)16)10-18-19-17(21)12-6-2-1-3-7-12/h1-11H,(H,19,21) |
InChI Key |
KZWVAKKUDLOWKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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